(2-{[3-(2-Chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine - 1204296-49-0

(2-{[3-(2-Chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine

Catalog Number: EVT-1709384
CAS Number: 1204296-49-0
Molecular Formula: C13H12ClN5O
Molecular Weight: 289.72 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(3R)-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidyl]phenoxy]ethyl]-1,3-dimethyl-piperazin-2-one (AZD5153)

    Compound Description: AZD5153 is a potent bivalent bromodomain and extraterminal (BET) inhibitor. This compound exhibits excellent pharmacokinetic properties and demonstrates high potency both in vitro and in vivo. [] It effectively downregulates c-Myc expression and inhibits tumor growth in xenograft studies. [] The bivalent binding mechanism of AZD5153 contributes to its enhanced potency. []

    Relevance: AZD5153 shares the core [, , ]triazolo[4,3-b]pyridazine structure with (2-{[3-(2-Chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine. The key difference lies in the substituents at the 3 and 6 positions of the triazolopyridazine ring. AZD5153 has a methoxy group at the 3-position and a complex piperidylphenoxy moiety at the 6-position, while (2-{[3-(2-Chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine has a 2-chlorophenyl group at the 3-position and an ethylamine group at the 6-position via an oxygen linker. Despite these differences, the shared core structure suggests potential similarities in their binding modes and biological activities.

4-(2-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ylamino)ethyl)phenol (NNL)

    Compound Description: NNL is a potent and selective tankyrase inhibitor with low nanomolar activity. [] Crystallographic analysis confirmed its mechanism of action as a nicotinamide adenine dinucleotide (NAD) isostere. [] This compound is a valuable pharmacological tool for studying the role of tankyrases in physiological and pathological conditions. []

    Relevance: Similar to (2-{[3-(2-Chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine, NNL also contains a [, , ]triazolo[4,3-b]pyridazine scaffold. The presence of a methyl group at the 6-position and an (ethyl)phenol substituent at the 8-position in NNL highlights the structural diversity possible within this class of compounds. This structural similarity suggests that modifications at these positions could be explored to optimize the activity and selectivity of (2-{[3-(2-Chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine.

3-(2,4-Dimethoxyphenyl)-7H-[1,2,4]triazolo[4,3-i]purine (Compound 23)

    Compound Description: Compound 23, a fused purine analog, displays potent anticancer activity against a wide range of cancer cell lines. [] It was identified through a screening program by the National Cancer Institute (NCI). []

3-Methyl-6-[3-trifluoromethyl-phenyl]-1,2,4-triazolo[4,3-b]pyridazine (Cl 218,872)

    Compound Description: Cl 218,872 is a known ligand studied in the context of GABAA receptor modulation. [] This research focuses on characterizing the pharmacological properties of GABAA receptors containing γ1 subunits. [] In this study, Cl 218,872 did not significantly modulate GABA-induced chloride currents in α1β2γ1 receptors at the tested concentration. []

    Relevance: Cl 218,872 shares a similar structure with (2-{[3-(2-Chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine, featuring a [, , ]triazolo[4,3-b]pyridazine core. The presence of a 3-trifluoromethyl-phenyl group at the 6-position in Cl 218,872 and a 2-chlorophenyl group at the 3-position in (2-{[3-(2-Chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine, alongside their respective substituents, highlights the structural diversity possible within this class of compounds. This comparison provides insights into the structure-activity relationship within this chemical series, suggesting that modifications at these positions can significantly influence the pharmacological profile.

7-Methoxy-N-((6-(3-methylisothiazol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,5-naphthyridin-4-amine (Compound 1)

  • Relevance: While Compound 1 features a [, , ]triazolo[4,3-b]pyridazine core like (2-{[3-(2-Chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine, it differs significantly in its substituents. Compound 1 possesses a 3-methylisothiazol-5-yl group at the 6-position and a complex naphthyridine-based substituent at the 3-position. Despite the structural differences, the shared core structure highlights the versatility of the [, , ]triazolo[4,3-b]pyridazine scaffold for developing potent inhibitors against various targets.

7-(2-Methoxyethoxy)-N-((6-(3-methyl-5-isothiazolyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,5-naphthyridin-4-amine (Compound 2)

These related compounds showcase the versatility of the [, , ]triazolo[4,3-b]pyridazine core as a privileged scaffold in medicinal chemistry. They illustrate how modifications to the substituents at different positions of this heterocyclic system can significantly impact the biological activity, potency, and selectivity of the resulting compounds. Understanding these structure-activity relationships is crucial for designing novel compounds with improved pharmacological profiles and therapeutic potential.

Properties

CAS Number

1204296-49-0

Product Name

(2-{[3-(2-Chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine

IUPAC Name

2-[[3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethanamine

Molecular Formula

C13H12ClN5O

Molecular Weight

289.72 g/mol

InChI

InChI=1S/C13H12ClN5O/c14-10-4-2-1-3-9(10)13-17-16-11-5-6-12(18-19(11)13)20-8-7-15/h1-6H,7-8,15H2

InChI Key

FXEBMPGJLLCBTB-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=NN=C3N2N=C(C=C3)OCCN)Cl

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C3N2N=C(C=C3)OCCN)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.